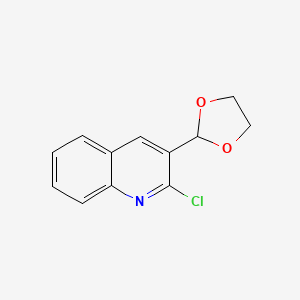

2-Chloro-3-(1,3-dioxolan-2-yl)quinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H10ClNO2 |

|---|---|

Poids moléculaire |

235.66 g/mol |

Nom IUPAC |

2-chloro-3-(1,3-dioxolan-2-yl)quinoline |

InChI |

InChI=1S/C12H10ClNO2/c13-11-9(12-15-5-6-16-12)7-8-3-1-2-4-10(8)14-11/h1-4,7,12H,5-6H2 |

Clé InChI |

ZYXCBCAQGHGOIP-UHFFFAOYSA-N |

SMILES canonique |

C1COC(O1)C2=CC3=CC=CC=C3N=C2Cl |

Origine du produit |

United States |

Ii. Synthetic Methodologies for 2 Chloro 3 1,3 Dioxolan 2 Yl Quinoline and Its Precursors

Synthesis of 2-Chloroquinoline-3-carbaldehyde (B1585622) Precursors

The most prevalent and versatile method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction applied to N-arylacetamide (acetanilide) derivatives. researchgate.net This reaction facilitates the simultaneous formation of the quinoline (B57606) ring and the introduction of both a chloro group at the 2-position and a formyl group at the 3-position.

The classical approach involves the reaction of an appropriate acetanilide (B955) derivative with a Vilsmeier reagent, generated in situ, followed by heating to induce cyclization. niscpr.res.in This method is valued for its efficiency and ability to produce functionalized quinolines from readily available starting materials.

The Vilsmeier reagent is typically prepared from a combination of N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or, alternatively, thionyl chloride (SOCl₂). nih.govrsc.org The reaction is initiated by adding the acid chloride to DMF, often at a reduced temperature (0-5 °C), to form the electrophilic Vilsmeier reagent, a chloromethyliminium salt. chemijournal.comchemijournal.com The acetanilide substrate is then introduced, and the mixture is heated, typically between 80-90 °C, for several hours to facilitate the cyclization and formation of the final product. niscpr.res.inchemijournal.comchemijournal.com

The reaction conditions, including the molar ratio of reagents and temperature, can be optimized to maximize yield. niscpr.res.in For instance, studies have shown that using a significant molar excess of POCl₃ (e.g., 12 moles per mole of acetanilide) at 90 °C can lead to the highest product yields. niscpr.res.in After the reaction is complete, the mixture is typically poured into ice-cold water to hydrolyze the reaction intermediates and precipitate the product, which can then be purified by recrystallization from a suitable solvent like ethyl acetate. chemijournal.comresearchgate.net

| Acetanilide Derivative | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Acetanilide | POCl₃/DMF | 80-90 °C | 4 hours | Good | chemijournal.com |

| m-Methoxyacetanilide | POCl₃/DMF (12 mol. equiv.) | 90 °C | Not Specified | Optimized Yield | niscpr.res.in |

| Ortho-methyl acetanilide | POCl₃/DMF | 80-90 °C | 6-8 hours | Good | chemijournal.com |

| Various substituted anilines | POCl₃/DMF | 80-90 °C | 4-10 hours | 60-80% | chemijournal.com |

The mechanism of the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides is a multi-step process. nih.govrsc.org

Formation of the Vilsmeier Reagent : Phosphorus oxychloride (or thionyl chloride) reacts with DMF to form the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. chemistrysteps.com

Initial Reaction with Acetanilide : The acetanilide is converted into an imidoyl chloride. rsc.org

Formation of Enamine Intermediate : The imidoyl chloride rearranges to form an N-(α-chlorovinyl)aniline intermediate. rsc.org

Diformylation : This enamine intermediate is highly reactive and undergoes diformylation at its β-position by the Vilsmeier reagent. rsc.org

Cyclization and Aromatization : The diformylated intermediate then undergoes an intramolecular electrophilic cyclization onto the aniline (B41778) ring. Subsequent elimination and aromatization steps lead to the formation of the quinoline ring system. rsc.org The process inherently installs a chlorine atom at the 2-position and a formyl group at the 3-position of the newly formed quinoline core.

This pathway highlights a complex series of transformations involving formylation, chlorination, and cyclization to convert a simple acetanilide into a functionalized quinoline. rsc.org

The nature and position of substituents on the starting acetanilide's aromatic ring significantly impact the Vilsmeier-Haack reaction's efficiency and yield. researchgate.net

Electron-Donating Groups (EDGs) : Acetanilides bearing EDGs (like methoxy (B1213986) or methyl groups) generally give good to excellent yields of the corresponding quinolines. researchgate.netniscpr.res.in The presence of EDGs, particularly at the meta-position of the acetanilide, facilitates the crucial intramolecular electrophilic cyclization step, often leading to better yields and shorter reaction times. niscpr.res.in

Electron-Withdrawing Groups (EWGs) : Conversely, acetanilides with EWGs (such as nitro groups) tend to produce the desired quinoline product in poor yields. niscpr.res.in In some cases, such as with nitroacetanilides, the reaction may fail to produce any quinoline product at all. niscpr.res.in The deactivation of the aromatic ring by the EWG hinders the electrophilic cyclization step necessary for quinoline formation.

Therefore, the reaction is most successful for acetanilides that are electronically rich, which supports the mechanistic step of intramolecular aromatic substitution. researchgate.netniscpr.res.in

To address the often lengthy reaction times and high temperatures of the classical method, more efficient protocols have been developed.

The application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 2-chloroquinoline-3-carbaldehydes. researchgate.netnih.gov This technique dramatically reduces reaction times from several hours to just a few minutes, while often providing comparable or even improved product yields compared to conventional heating methods. researchgate.netniscpr.res.in

In a typical microwave-assisted procedure, the acetanilide is reacted with the Vilsmeier reagent in a suitable vessel and subjected to microwave irradiation at a controlled temperature. nih.gov For example, various 2-chloroquinoline-3-carbaldehydes have been synthesized in just a few minutes under microwave conditions. researchgate.net This rapid and efficient heating makes microwave-assisted synthesis an attractive alternative for the high-throughput preparation of these important quinoline intermediates. nih.gov

| Synthesis Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 2-10 hours | 60-80% | Established, well-understood | chemijournal.comchemijournal.com |

| Microwave Irradiation | 3-8 minutes | 68-98% | Dramatic reduction in reaction time, high yields, energy efficient | researchgate.netnih.govniscpr.res.in |

Enhanced Synthetic Approaches for 2-Chloroquinoline-3-carbaldehyde

Ultrasonic Irradiation Methodologies

The application of alternative energy sources, such as ultrasonic irradiation, has been explored to improve the synthesis of quinoline derivatives. researchgate.net Ultrasound-assisted synthesis is recognized for its significant advantages, including drastically reduced reaction times, higher yields, and increased product purity. nih.govresearchgate.net The efficiency of ultrasonic methods is often attributed to the phenomenon of cavitation, which enhances mass transfer and promotes better homogenization of the reaction mixture. nih.gov

In the context of producing precursors like 2-chloroquinoline-3-carbaldehyde, Vilsmeier-Haack cyclization of acetanilides has been successfully performed using ultrasonic irradiation. researchgate.net For instance, employing a 2,4,6-trichloro-1,3,5-triazine/N,N'-dimethylformamide (TCTA-DMF) adduct as a Vilsmeier-Haack type reagent under ultrasonic conditions has proven effective. researchgate.net Studies on related quinoline syntheses have demonstrated a remarkable acceleration, with reactions concluding in minutes rather than hours. nih.govmdpi.com

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | 48 - 96 hours | Standard, well-established procedure. | nih.gov |

| Ultrasonic Irradiation | 4 - 120 minutes | Higher yields, reduced energy consumption, significant time savings. | nih.govmdpi.com |

Green Chemistry Approaches (e.g., Micellar Media)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic strategies. Micellar catalysis, which utilizes surfactants in water to create reaction-promoting microenvironments, stands out as a significant green approach. mdpi.com This technique often leads to dramatic rate accelerations and higher product yields while replacing volatile organic solvents with water, thereby enhancing safety by eliminating fire and explosion risks. mdpi.comresearchgate.net

The Vilsmeier-Haack cyclisation of acetanilides to produce 2-chloro-3-formylquinolines has been efficiently carried out in micellar media. researchgate.net This approach not only improves reaction rates but also aligns with the goal of developing sustainable chemical processes.

Formation of 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline

The final step in the synthesis of the title compound involves the protection of the aldehyde group of 2-chloroquinoline-3-carbaldehyde as an acetal (B89532).

Acetals Formation from 2-Chloroquinoline-3-carbaldehyde

Acetal formation is a reversible reaction where an aldehyde reacts with two equivalents of an alcohol. libretexts.org This transformation is a crucial strategy in multistep synthesis for protecting the highly reactive aldehyde functionality.

The synthesis of this compound is achieved through the treatment of 2-chloroquinoline-3-carbaldehyde with ethylene (B1197577) glycol. nih.govrsc.org The reaction is conducted in a suitable solvent, such as refluxing toluene (B28343), and requires an acid catalyst because alcohols are generally weak nucleophiles. libretexts.orgnih.gov Toluene-p-sulfonic acid (p-TSA) is a commonly used catalyst for this transformation, facilitating the condensation to form the desired 1,3-dioxolane (B20135) ring. nih.govrsc.org

Acetal formation is an equilibrium-limited process that produces water as a byproduct. libretexts.org To drive the reaction to completion and achieve high yields, this water must be continuously removed from the reaction mixture. libretexts.orgnih.gov A Dean-Stark apparatus is the standard equipment used for this purpose. libretexts.org When the reaction is performed in a solvent like toluene, which forms an azeotrope with water, the water is distilled off as it is formed, effectively shifting the reaction equilibrium toward the acetal product. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the synthesis of quinoline precursors via the Vilsmeier-Haack reaction, optimization can involve adjusting the molar ratios of reagents, such as phosphorus oxychloride, and controlling the reaction temperature. niscpr.res.in

For the acetal formation step, the established conditions reported in the literature represent the outcome of such optimization efforts. The use of refluxing toluene as a solvent in conjunction with a Dean-Stark trap and an acid catalyst like p-toluenesulfonic acid are the optimized parameters to ensure the efficient conversion of 2-chloroquinoline-3-carbaldehyde to this compound. nih.govrsc.org While specific yield percentages for this exact transformation are not always detailed across various studies, the described methodology is presented as an effective route to the desired product. nih.govrsc.org

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Reactants | 2-Chloroquinoline-3-carbaldehyde, Ethylene Glycol | Forms the carbon skeleton of the final product. | nih.govrsc.org |

| Catalyst | Toluene-p-sulfonic acid (p-TSA) | To protonate the carbonyl, activating it for nucleophilic attack. | nih.govrsc.org |

| Solvent | Toluene | Provides reaction medium and forms an azeotrope with water. | nih.govrsc.org |

| Apparatus | Dean-Stark Trap | Removes water to drive the equilibrium towards product formation. | libretexts.orgnih.gov |

| Temperature | Reflux | Provides energy to overcome activation barrier and facilitates azeotropic distillation. | nih.govrsc.org |

Purpose of 1,3-Dioxolane Formation as a Protecting Group

The transformation of the formyl group in 2-chloro-3-formylquinoline into a 1,3-dioxolane is a common and effective strategy in organic synthesis. nih.govorganic-chemistry.org Dioxolanes serve as protecting groups for aldehydes and ketones, shielding them from unwanted reactions while other chemical modifications are performed on the molecule. nih.govwikipedia.org This protection is achieved by reacting the carbonyl compound with ethylene glycol under acidic conditions, forming a cyclic acetal. organic-chemistry.orgchemicalbook.com The resulting 1,3-dioxolane ring is stable to a wide range of reagents, including nucleophiles and bases. organic-chemistry.org

The quinoline ring system, particularly when substituted with an electron-withdrawing group like chlorine at the C2-position, is susceptible to nucleophilic attack. quimicaorganica.orgquora.com Resonance analysis of the quinoline structure indicates that the C2 and C4 positions are electron-deficient and thus primary sites for nucleophilic addition or substitution. quora.comiust.ac.ir In the case of 2-chloro-3-formylquinoline, there are two primary electrophilic sites vulnerable to attack by nitrogen nucleophiles: the carbon of the formyl group and the C2 carbon atom of the quinoline ring.

Without protection, strong nitrogen nucleophiles could preferentially attack the C2 position, leading to a nucleophilic aromatic substitution (SNAr) of the chloro group, or react with the aldehyde to form an imine or other adducts. nih.gov The formation of the 1,3-dioxolane at the 3-position effectively masks the aldehyde functionality. By converting the aldehyde into a cyclic acetal, its electrophilicity is significantly reduced, thereby preventing nucleophilic attack at this site. This strategy redirects the reactivity of nucleophiles exclusively toward the C2 position, allowing for selective substitution of the chlorine atom.

The protection of the aldehyde group as a 1,3-dioxolane is instrumental in facilitating a variety of subsequent synthetic transformations that would otherwise be complicated by the presence of a reactive aldehyde. nih.gov For instance, the stability of the dioxolane group allows for reactions that require basic or nucleophilic conditions which would undesirably affect an unprotected aldehyde. organic-chemistry.org

A key application is in the synthesis of fused heterocyclic systems. After the aldehyde is protected, the chloro group at the C2 position can be substituted by various nucleophiles. For example, the reaction of this compound with nitrogen nucleophiles like 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine proceeds via an SNAr mechanism to yield amino-triazolyl and tetrazolyl derivatives, respectively. nih.gov Following the successful substitution at the C2 position, the protecting 1,3-dioxolane group can be readily removed through acid-catalyzed hydrolysis to regenerate the aldehyde, which can then participate in further cyclization or condensation reactions. organic-chemistry.orgwikipedia.org This stepwise approach, enabled by the protecting group, allows for the controlled and regioselective construction of complex molecular architectures that would be difficult to achieve in a single step.

The precursor, 2-chloro-3-formylquinoline, can also undergo reactions like the Cannizzaro reaction in the presence of a strong base, which results in a mixture of alcohol and carboxylic acid products. ias.ac.in Protecting the aldehyde as a dioxolane prevents such undesired side reactions, ensuring that the carbon skeleton remains intact for subsequent planned transformations.

Variants and Substituted Analogues of this compound

The core structure of this compound can be modified to produce a range of variants and substituted analogues. These modifications can involve altering the substituent at the 2-position of the quinoline ring or introducing various substituents onto the benzene (B151609) portion of the quinoline nucleus. The synthesis of these analogues typically begins with the preparation of a correspondingly substituted 2-chloro-3-formylquinoline precursor. researchgate.netorientjchem.org

The Vilsmeier-Haack reaction is a common method for synthesizing these precursors from appropriately substituted acetanilides. researchgate.net This allows for the introduction of groups such as methyl, methoxy, or chloro at different positions on the quinoline ring. orientjchem.org These substituted precursors can then be protected with ethylene glycol to form the desired dioxolane derivatives.

Examples of such variants include:

Halogenated Analogues : A notable variant is 2-Bromo-3-(1,3-dioxolan-2-yl)quinoline , where the chlorine atom at the C2 position is replaced by a bromine atom. chemicalbook.com

Substituted Quinoline Ring Analogues : Various groups can be incorporated onto the quinoline ring system. For instance, 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methyl-quinoline represents a derivative where the chloro group has been displaced by hydrazine (B178648) and a methyl group is present at the 7-position. nih.gov Other synthesized precursors like 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) and 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) can be converted to their dioxolane-protected forms to serve as intermediates for more complex molecules. orientjchem.org

These analogues are valuable in medicinal chemistry and materials science, as the nature and position of the substituents can significantly influence the biological activity and physical properties of the resulting compounds.

Iv. Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline by mapping its carbon-hydrogen framework.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The formation of the dioxolane ring from the aldehyde precursor, 2-chloro-3-formylquinoline, introduces significant and predictable changes in the spectrum.

The most notable change is the disappearance of the highly deshielded aldehyde proton (CHO) signal, which typically appears as a singlet around δ 9.21–10.37 ppm in the precursor orientjchem.org. This is replaced by two new sets of signals corresponding to the protons of the 1,3-dioxolane (B20135) ring.

Acetal (B89532) Proton (H-2'): A single proton on the carbon atom bridging the quinoline (B57606) and dioxolane rings (C-2') is expected to produce a singlet in the region of δ 6.0–6.5 ppm. This downfield shift is due to the electronegativity of the two adjacent oxygen atoms.

Dioxolane Methylene Protons (-OCH₂CH₂O-): The four protons of the two methylene groups in the dioxolane ring are chemically equivalent in a symmetrical environment and are expected to resonate as a singlet or a narrow multiplet around δ 4.0–4.3 ppm.

The aromatic protons on the quinoline ring are expected to appear in the typical downfield region of δ 7.5–8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position relative to the nitrogen atom and the chloro- and dioxolane substituents. The H-4 proton, being adjacent to the bulky and electron-withdrawing dioxolane-substituted carbon, is anticipated to be the most deshielded among the quinoline protons, appearing as a sharp singlet around δ 8.4 ppm orientjchem.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H-4 | ~ 8.4 | Singlet (s) |

| Quinoline H-5/H-8 | ~ 7.8 - 8.1 | Multiplet (m) |

| Quinoline H-6/H-7 | ~ 7.5 - 7.8 | Multiplet (m) |

| Acetal H (CH O₂) | ~ 6.0 - 6.5 | Singlet (s) |

| Dioxolane (-OCH₂ CH₂ O-) | ~ 4.0 - 4.3 | Singlet (s) or Multiplet (m) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Upon conversion of 2-chloro-3-formylquinoline to its dioxolane derivative, the aldehyde carbonyl carbon signal, typically found far downfield around 190 ppm, will disappear. In its place, new signals corresponding to the carbons of the dioxolane ring will emerge.

Acetal Carbon (C-2'): The carbon atom of the acetal group (O-C-O) is expected to have a chemical shift in the range of δ 100–105 ppm.

Dioxolane Methylene Carbons (-OCH₂CH₂O-): The two equivalent methylene carbons of the dioxolane ring are predicted to resonate around δ 65 ppm.

The carbons of the quinoline ring will appear in the aromatic region (δ 120–150 ppm). The carbon bearing the chlorine atom (C-2) is expected to be significantly deshielded due to the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C-2 | ~ 150 - 152 |

| Quinoline C-4 | ~ 140 - 142 |

| Quinoline C-4a, C-8a | ~ 147, ~128 |

| Quinoline Aromatic CHs | ~ 127 - 131 |

| Quinoline C-3 | ~ 125 - 127 |

| Acetal Carbon (C HO₂) | ~ 100 - 105 |

| Dioxolane (-OC H₂C H₂O-) | ~ 65 - 67 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The key diagnostic change from the precursor, 2-chloro-3-formylquinoline, is the loss of the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is typically observed in the range of 1680–1700 cm⁻¹ orientjchem.org.

The spectrum of this compound would instead be characterized by:

C-O Stretching: Strong, characteristic absorption bands for the acetal C-O bonds, expected in the fingerprint region between 1050–1200 cm⁻¹ mdpi.com. These bands are indicative of the successful formation of the dioxolane ring.

Aromatic C=C and C=N Stretching: Vibrations corresponding to the quinoline ring system, appearing in the 1500–1600 cm⁻¹ region.

Aromatic C-H Stretching: Signals typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions from the methylene groups of the dioxolane ring, expected just below 3000 cm⁻¹.

C-Cl Stretching: A band in the lower frequency region of the fingerprint, typically around 750-780 cm⁻¹, corresponding to the carbon-chlorine bond orientjchem.org.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~ 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | ~ 2850 - 2960 | Medium |

| Aromatic C=C/C=N Stretch | ~ 1500 - 1600 | Medium-Strong |

| Acetal C-O Stretch | ~ 1050 - 1200 | Strong |

| C-Cl Stretch | ~ 750 - 780 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure. The nominal molecular weight of this compound is approximately 235.67 g/mol . The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ in a roughly 3:1 ratio, which is indicative of the presence of a single chlorine atom.

High-Resolution Mass Spectrometry would allow for the determination of the exact mass of the molecular ion with high precision. This enables the calculation of the elemental formula, confirming that it is C₁₂H₁₀ClNO₂. This technique is definitive in distinguishing the compound from other molecules with the same nominal mass.

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method would be used to confirm the purity of the synthesized this compound and to obtain its mass spectrum. The retention time from the LC would provide one level of identification, while the mass spectrometer would confirm the molecular weight, providing a high degree of confidence in the compound's identity. The fragmentation pattern observed in the MS/MS mode would likely involve the loss of the dioxolane group or cleavage of the quinoline ring, providing further structural evidence.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental for understanding a molecule's steric and electronic properties, which in turn influence its physical and chemical behavior.

Based on the analysis of analogous compounds, the quinoline core of this compound is expected to be essentially planar. The 1,3-dioxolane ring, however, is not planar and typically adopts a conformation to minimize steric strain. In related structures, such as 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, the 1,3-dioxolane ring has been observed to adopt a twisted or an envelope conformation.

The relative orientation of the dioxolane ring with respect to the quinoline plane is a key conformational feature. The dihedral angle between the mean plane of the dioxolane group and the quinoline ring system is a critical parameter. For instance, in 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline, this dihedral angle is 85.21(5)°. This near-perpendicular arrangement is likely adopted to minimize steric hindrance between the substituents on both ring systems. It is reasonable to hypothesize a similar conformation for this compound.

Table 1: Expected Conformational Parameters for this compound based on Analogous Structures

| Parameter | Expected Conformation/Value | Basis of Inference |

| Quinoline Ring System | Planar | General feature of quinoline derivatives |

| 1,3-Dioxolane Ring Conformation | Twisted or Envelope | Observed in 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline nih.gov |

| Dihedral Angle (Dioxolane vs. Quinoline) | ~85° | Based on the structure of 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline nih.gov |

The packing of molecules in a crystal lattice is directed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are anticipated to play a significant role. Studies on substituted 2-chloroquinoline derivatives have highlighted the importance of both halogen-halogen interactions and hydrogen bonds in the formation of supramolecular assemblies. nih.gov

Specifically, Cl…Cl and C-H…Cl interactions are commonly observed in the crystal structures of 2-chloroquinoline derivatives. nih.gov The geometry of these interactions can be classified as Type I or Type II halogen…halogen contacts, which influence the resulting packing motifs. nih.gov

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Potential Atoms Involved | Significance |

| Halogen…Halogen | Cl…Cl | Directional interactions influencing packing motifs nih.gov |

| Hydrogen Bonding | C-H…Cl | Contributes to supramolecular assembly nih.gov |

| Hydrogen Bonding | C-H…O (dioxolane) | Stabilization of the crystal lattice |

| π-π Stacking | Quinoline…Quinoline | Formation of stacked arrangements |

V. Computational and Theoretical Chemistry of 2 Chloro 3 1,3 Dioxolan 2 Yl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict a variety of molecular properties. nih.govresearchgate.net While specific DFT data for 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline is not extensively published, analysis of its precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), and other related quinoline structures provides significant insight. nih.govrjptonline.org

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap suggests that a molecule is more reactive and can be more easily excited. scirp.orgirjweb.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (B3LYP/6-31+G(d,p)) | -6.646 | -1.816 | 4.83 |

DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which are invaluable for identifying reactive sites. researchgate.netrjptonline.org The MEP surface illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show:

Nucleophilic Regions: Negative potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atoms of the dioxolane group. These sites are susceptible to electrophilic attack. researchgate.net

Electrophilic Regions: Positive potential (typically colored blue) would be located around the hydrogen atoms. The carbon atom attached to the chlorine (C2) is also a potential site for nucleophilic attack due to the electron-withdrawing nature of both the chlorine atom and the quinoline ring nitrogen. nih.govresearchgate.net

Fukui functions, another tool derived from DFT, can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites. nih.govresearchgate.net

Geometry optimization is a fundamental application of DFT, used to find the lowest energy (most stable) three-dimensional structure of a molecule. nih.govrjptonline.org For this compound, calculations would establish precise bond lengths, bond angles, and dihedral angles. nih.gov The quinoline ring system is expected to be largely planar, while the 1,3-dioxolane (B20135) ring typically adopts a non-planar conformation, such as an envelope or twisted form, to minimize steric strain. researchgate.net DFT calculations can predict the most stable conformer of this ring and its orientation relative to the quinoline plane. nanobioletters.com Theoretical estimations are generally performed for the molecule in a gaseous state, so slight variations from experimental data obtained in the solid state (e.g., from X-ray crystallography) are expected. nih.gov

DFT calculations can also be used to predict key thermodynamic properties of a molecule at a given temperature, such as enthalpy, entropy, specific heat capacity, and zero-point vibrational energy. nih.govscirp.org These parameters are crucial for understanding the stability of the molecule and the energetics of reactions in which it might participate. nanobioletters.com For the parent quinoline compound, these values have been calculated to provide a baseline for understanding its derivatives. scirp.org

| Thermodynamic Parameter | Value for Quinoline (B3LYP/6-31+G(d,p)) |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 81.49 |

| Thermal energy (kcal/mol) | 86.58 |

| Specific heat capacity (cal/mol·K) | 32.84 |

| Entropy (cal/mol·K) | 83.74 |

Molecular Modeling and Docking Studies for Rational Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govamazonaws.com This method is instrumental in rational drug design, allowing researchers to screen compounds for their potential to interact with specific biological targets. Quinoline derivatives are frequently evaluated using this approach to explore their potential as inhibitors of enzymes like HIV reverse transcriptase or as anticancer agents. nih.govresearchgate.net

Molecular docking simulations can predict the binding affinity of this compound to the active site of a target protein, which is often expressed as a docking score in kcal/mol. nih.govscielo.br A lower (more negative) score typically indicates a more favorable binding interaction.

Beyond just the binding energy, these simulations provide detailed insight into the specific non-covalent interactions that stabilize the ligand-receptor complex. These can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. The nitrogen and oxygen atoms in this compound could act as hydrogen bond acceptors.

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (such as the benzene (B151609) part of the quinoline ring) and hydrophobic pockets in the protein's active site.

Pi-Stacking or Pi-Anion Interactions: Involving the aromatic quinoline ring system. researchgate.net

For example, studies on the precursor 2-chloro-3-formylquinoline have explored its binding to antibacterial and antifungal protein targets. researchgate.net Similarly, other 2-chloro-3-substituted quinoline derivatives have been docked into the active sites of Topoisomerase 1 and Epidermal Growth Factor Receptor (EGFR) kinase to rationalize their anticancer activity. researchgate.net Such studies reveal crucial amino acid residues that interact with the quinoline scaffold and guide the design of more potent and selective inhibitors. researchgate.netscielo.br

| Compound Class | Protein Target Example | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| 2-Chloro-3-formylquinoline | Antibacterial/Antifungal Proteins | Varies with protein | Hydrogen bonding, hydrophobic interactions, pi-stacking |

| 2-Chloro-3-substituted quinolines | Topoisomerase 1 | -101.61 (Binding Energy) | Hydrogen bonds with conserved amino acid residues |

| Thiopyrano[2,3-b]quinoline derivatives | Anticancer Target (CB1a) | -5.3 to -6.1 | Interactions with ILE, LYS, VAL, PHE, TRP residues |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | up to -10.67 | High affinity towards the enzyme active site |

Molecular Dynamics (MD) Simulations for Stability Assessments

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations allow researchers to assess the conformational stability of a compound in various environments, such as in a solvent, by tracking its structural evolution.

In the context of this compound, MD simulations can be employed to understand its stability, particularly in aqueous solutions. By simulating the molecule's interactions with water molecules, researchers can gain insights into its solubility and conformational dynamics. arabjchem.org The stability of the quinoline derivative in a solvent can be evaluated by calculating interaction energies and radial distribution functions (RDFs). arabjchem.org Modifications to the quinoline structure, such as the introduction of hydroxyl groups or chlorine atoms, have been shown to improve interactions with water, and similar effects can be modeled for the dioxolane substituent. arabjchem.org Key parameters monitored during these simulations include temperature, pressure, and the root-mean-square deviation (RMSD) of the atomic positions, which indicates how much the molecule's structure deviates from its initial state. A stable RMSD value over the simulation time suggests that the molecule maintains a stable conformation.

Table 1: Typical Parameters for MD Simulation of a Quinoline Derivative

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Simulation Software | LAMMPS, GROMACS | To run the molecular dynamics simulation. mdpi.com |

| Force Field | CHARMM, AMBER | To define the potential energy of the system. |

| Solvent Model | TIP3P Water | To simulate an aqueous environment. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Simulation Time | 100 ns | To observe molecular motion over a meaningful timescale. |

Structure-Activity Relationship (SAR) Studies in the Context of Compound Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and materials chemistry for designing new compounds with desired properties. SAR explores how the chemical structure of a molecule influences its biological or chemical activity. For quinoline derivatives, extensive SAR studies have identified key structural features that govern their functionality. slideshare.netacs.orgnih.gov

The quinoline core is a "privileged" structure in medicinal chemistry, and its activity is highly dependent on the nature and position of its substituents. researchgate.net For this compound, the substituents at positions 2 and 3 are of particular interest.

Position 2: The presence of a substituent can significantly impact activity. In many cases, large groups at this position may reduce biological activity. slideshare.net The chlorine atom at C2 is a key feature; it is an electron-withdrawing group that influences the electronic properties of the entire ring system and can also act as a leaving group in nucleophilic substitution reactions. nih.govnih.gov

Position 3: SAR studies have shown that a substituent at the 3-position of the quinoline ring can be critical for certain biological activities. acs.org The 1,3-dioxolane group at this position is a protected form of a formyl (aldehyde) group, which has its own implications for reactivity and interaction with biological targets.

Other Positions: Substitutions at other positions, such as a fluorine atom at C6 or various groups at C7, are also known to significantly modulate the activity of quinoline compounds. slideshare.net

Table 2: General SAR Findings for Quinoline Derivatives

| Position on Quinoline Ring | Effect of Substitution | Example Substituent | Reference |

|---|---|---|---|

| 1 | Alkyl groups are often essential for activity. | Ethyl, Cyclopropyl | slideshare.net |

| 2 | Substituents can greatly reduce certain biological activities. | N/A | slideshare.net |

| 3 | A substituent can be critical for activity. | Methanol | acs.org |

| 6 | Halogen substitution can significantly enhance activity. | Fluorine | slideshare.net |

Correlation of Structural Modifications with Predicted Chemical Reactivity

The chemical reactivity of this compound is largely dictated by its substituents. Computational methods like Density Functional Theory (DFT) can be used to predict how modifications to its structure will alter its reactivity. nih.govbohrium.comresearchgate.net

The reactivity of the closely related compound, 2-chloroquinoline-3-carbaldehyde, is high due to the presence of both the chloro and aldehyde moieties. nih.govresearchgate.net In this compound, the aldehyde is protected as an acetal (B89532) (the dioxolane group), which reduces its immediate reactivity but can be hydrolyzed to regenerate the aldehyde. The primary sites of reactivity are:

The C2-Chloro Group: The chlorine atom at the 2-position makes this carbon atom electrophilic and susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by various nucleophiles, a common strategy for synthesizing a wide range of quinoline derivatives. nih.govnih.gov

The Dioxolane Group: This group is relatively stable but can be removed under acidic conditions to yield the highly reactive 2-chloroquinoline-3-carbaldehyde. This aldehyde can then undergo further reactions like condensation or oxidation. nih.gov

Computational tools such as Fukui functions and Natural Bond Orbital (NBO) analysis can precisely identify the most reactive sites within the molecule. nih.govbohrium.comresearchgate.net These analyses help predict whether a site is more likely to undergo nucleophilic or electrophilic attack.

Computational Approaches to Modulate Chemical Properties

Computational chemistry provides a robust framework for rationally designing molecules with tailored chemical properties. By using various theoretical models, scientists can predict the effects of structural changes before undertaking complex and costly synthesis.

Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations can determine the optimized molecular geometry and electronic structure of this compound. nih.govmdpi.com From the electronic structure, several key properties can be derived:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. bohrium.com Computational models can predict how different substituents will alter this gap, allowing for the fine-tuning of reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. arabjchem.orgnih.gov This information is invaluable for predicting how the molecule will interact with other reagents, guiding the design of reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule, providing a deeper understanding of its electronic stability and the nature of its chemical bonds. nih.govbohrium.com

By applying these computational techniques, researchers can systematically evaluate a series of virtual modifications to the parent structure of this compound. This in silico screening process can identify promising candidates with enhanced stability, desired reactivity, or other specific chemical properties, thereby streamlining the experimental design and discovery process.

Table 4: Computational Methods for Modulating Chemical Properties

| Computational Method | Property Calculated | Application in Compound Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic energy | Provides the fundamental ground-state structure and stability of the molecule. | nih.govbohrium.comresearchgate.net |

| HOMO-LUMO Analysis | Frontier molecular orbital energies | Predicts chemical reactivity and kinetic stability. | bohrium.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Charge distribution map | Identifies sites for electrophilic and nucleophilic attack. | arabjchem.orgnih.gov |

| Natural Bond Orbital (NBO) Analysis | Orbital interactions, charge transfer | Assesses intramolecular stability from hyperconjugative interactions. | arabjchem.orgnih.gov |

Q & A

Basic: What are the established synthetic routes for 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline?

Answer:

The synthesis typically involves acetal protection of a formyl group on the quinoline scaffold. A common method employs the Vilsmeier-Haack reaction (DMF/POCl₃) to introduce a formyl group at the 3-position of 2-chloroquinoline, followed by acetal formation with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) . For example:

- Step 1: Formylation of 2-chloroquinoline using Vilsmeier-Haack reagent to yield 2-chloro-3-formylquinoline.

- Step 2: Reaction with ethylene glycol in toluene under Dean-Stark conditions to form the 1,3-dioxolane acetal .

- Purification: Column chromatography (silica gel, CH₂Cl₂ or EtOAc/hexane) is standard .

Alternative routes include click chemistry for derivatization, such as Cu(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes .

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the acetal structure (e.g., characteristic dioxolane protons at δ 4.0–5.5 ppm) and substitution pattern on the quinoline ring .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Single-crystal XRD resolves stereochemical details and intermolecular interactions (e.g., C–H···O hydrogen bonds, Br···O contacts) . SHELX software (e.g., SHELXL for refinement) is widely used for structure solution .

Advanced: How does the 1,3-dioxolane ring influence reactivity in substitution reactions?

Answer:

The dioxolane group is susceptible to acidic hydrolysis or radical-mediated transformations , which can lead to unintended products. For instance:

- Bromination Attempts: Photocatalytic bromination of this compound with NBS in CCl₄ unexpectedly hydrolyzed the acetal to a carboxylate ester, highlighting competing pathways under radical conditions .

- Steric Effects: The dioxolane ring may shield the 3-position, directing electrophilic attacks to other sites (e.g., 6-methyl substituents) .

Recommendation: Monitor reaction progress with TLC/LC-MS and consider protecting-group alternatives for sensitive transformations.

Advanced: What in vitro and in vivo models are used to evaluate antitumor activity?

Answer:

- In Vitro:

- Cell Lines: HepG2 (liver), SK-OV-3 (ovarian), NCI-H460 (lung), and BEL-7404 (liver) cancer cells. Cytotoxicity is assessed via MTT assays, with IC₅₀ values compared to controls like 5-FU .

- Mechanistic Studies: Apoptosis markers (Bax/Bcl-2 ratio, caspase-3/9 activation) and cell cycle arrest (via flow cytometry) .

- In Vivo:

Advanced: How can structural data guide the design of bioactive derivatives?

Answer:

- Crystal Packing Analysis: Hydrogen-bonding networks (e.g., C–H···O) and π-π stacking in XRD structures inform solubility and stability modifications .

- Substituent Effects: Bulky groups at the 3-position (e.g., triazoles, oxadiazoles) enhance antitumor activity by improving target binding (e.g., CDK inhibition) .

- Computational Docking: Molecular docking with proteins (e.g., CDKs, caspases) predicts binding affinities and guides functionalization .

Advanced: How to resolve contradictions in reaction outcomes, such as ester formation during bromination?

Answer:

- Case Study: Bromination of this compound yielded an ester due to acetal hydrolysis under radical conditions .

- Troubleshooting:

- Condition Optimization: Avoid protic solvents; use Lewis acids (e.g., ZnBr₂) to stabilize intermediates.

- Alternative Reagents: Replace NBS with Br₂ in non-polar solvents to suppress hydrolysis.

- Mechanistic Probes: Conduct radical trapping experiments (e.g., TEMPO) to identify intermediates .

Advanced: How do 3-position modifications affect antimicrobial vs. antitumor efficacy?

Answer:

- Antitumor Derivatives: 3-(Benzimidazol-2-yl) groups enhance cytotoxicity via caspase activation and ROS generation .

- Antimicrobial Derivatives: 3-(Triazolylmethyl) groups improve membrane penetration, targeting bacterial/fungal enzymes .

- Methodological Insight:

Advanced: What computational approaches complement experimental studies?

Answer:

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Dynamics (MD): Simulates protein-ligand interactions (e.g., CDK2 binding) to optimize derivative design .

- QSAR Models: Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.